p-Tercyclohexyl

Liquid Crystal Viscosity Response Speed

p-Tercyclohexyl (1,4-dicyclohexylcyclohexane, CAS 1795-19-3) is a fully saturated, all-cyclohexane tricyclic hydrocarbon with the molecular formula C18H32 and a molecular weight of 248.4 g/mol. It serves as the fundamental core structure for a class of chemically stable, low-viscosity liquid crystalline compounds.

Molecular Formula C18H32
Molecular Weight 248.4 g/mol
CAS No. 1795-19-3
Cat. No. B167871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tercyclohexyl
CAS1795-19-3
Molecular FormulaC18H32
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCC(CC2)C3CCCCC3
InChIInChI=1S/C18H32/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-18H,1-14H2
InChIKeyOHLFVTCARHBZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tercyclohexyl (CAS 1795-19-3) Procurement Guide: Core Properties and Position Among Tricyclic Mesogens


p-Tercyclohexyl (1,4-dicyclohexylcyclohexane, CAS 1795-19-3) is a fully saturated, all-cyclohexane tricyclic hydrocarbon with the molecular formula C18H32 and a molecular weight of 248.4 g/mol [1]. It serves as the fundamental core structure for a class of chemically stable, low-viscosity liquid crystalline compounds [2]. Its properties are critically evaluated in authoritative thermophysical databases [1]. The compound exists in multiple isomeric forms, with the para-isomer exhibiting distinct crystal packing and thermal behavior compared to its ortho- and meta- counterparts, which directly impacts its utility as a synthetic intermediate and a component in performance mixtures [3].

Why Generic Tricyclic Mesogens Cannot Replace p-Tercyclohexyl-Based Systems


Substituting a p-tercyclohexyl core with other tricyclic compounds in liquid crystal formulations is not straightforward due to quantifiable, interdependent trade-offs in viscosity, clearing point, and optical anisotropy. For instance, comparative compounds with phenyl rings offer higher polarizability but at the cost of significantly increased viscosity and reduced stability [1]. Conversely, other all-cyclohexane systems lack the specific extended rod-like geometry of the para-isomer, which is crucial for achieving a high clearing point without compromising the low viscosity required for fast switching times [1]. This precise balance of properties is a specific consequence of the p-tercyclohexyl molecular architecture, making generic substitution a high-risk strategy for performance degradation.

Quantitative Differentiation Evidence for p-Tercyclohexyl Against Key Comparators


Extrapolated Viscosity Reduction Versus Standard Tricyclic Compounds

In a direct head-to-head comparison, a p-tercyclohexyl-based compound (Compound No. 10) demonstrates significantly lower extrapolated viscosity than two standard tricyclic mesogens. This reduction directly translates to a faster electro-optical response time, a critical performance parameter for active matrix liquid crystal displays. The measured extrapolated viscosity for the p-tercyclohexyl compound was 20.4, while Comparative Compounds 1 and 2, representing widely used tricyclic structures, showed values of 27.1 and 36.1, respectively [1].

Liquid Crystal Viscosity Response Speed TFT displays

Enhanced Clearing Point for High-Temperature Operational Stability

The p-tercyclohexyl derivative (Compound No. 10) achieves a clearing point of 223.7°C, with an extrapolated value of 189.7°C. This is a substantial enhancement over prior art low-viscosity compounds. Comparative Compound 3, a representative low-viscosity all-cyclohexane system, has a clearing point of only 95.2°C (extrapolated 60.8°C), while the tricyclic Comparative Compound 1 reaches 177.5°C (extrapolated 130.1°C) [1]. The superior clearing point ensures a wider nematic operating temperature range, preventing isotropic transition under high-temperature conditions.

Liquid Crystal Clearing Point Temperature Range Nematic Phase

Superior Refractive Index Anisotropy for Electro-Optical Performance

The p-tercyclohexyl-based Compound No. 10 exhibits an extrapolated refractive index anisotropy (Δn) of 0.087. This value is 2.7 times greater than that of Comparative Compound 3 (Δn = 0.032), a representative low-viscosity compound composed solely of cyclohexane rings and saturated alkyl groups [1]. This unexpectedly high birefringence for an all-saturated system allows for thinner display cell gaps, which further improves response times and reduces material usage, offering a unique combination of low viscosity and tunable optical path difference.

Liquid Crystal Birefringence Optical Anisotropy Display Performance

Distinct Crystal Structure and Isomer Purity Determined by X-ray Diffraction

The crystal and molecular structure of isomeric form 1 of p-tercyclohexane (1,4-dicyclohexylcyclohexane) has been fully solved by single-crystal X-ray diffraction [1]. This study unequivocally confirms the all-trans configuration of the cyclohexane rings and the para-linkage, providing definitive structural parameters: it crystallizes in the monoclinic system, space group P2₁/c, with unit cell dimensions a = 5.477(2), b = 10.765(4), c = 13.395(5) Å, and β = 95.93(3)°. This precise structural identification is critical for quality control, ensuring the correct isomeric form is procured, as the ortho- and meta-isomers will have different and likely undesired properties.

Crystallography Crystal Structure Isomer Purity Material Science

Thermophysical Property Differentiation via NIST Critically Evaluated Data

The NIST/TRC Web Thermo Tables provide critically evaluated recommendations for p-tercyclohexyl, including a normal boiling temperature, critical temperature, critical pressure, and a full phase boundary curve from 250 K to 819 K [1]. This dataset is based on a dynamic data analysis of experimental points and provides a reliable engineering basis for process design. In contrast, many comparable complex hydrocarbons lack this level of critically evaluated consensus data, forcing engineers to rely on estimated values with larger uncertainties.

Thermophysical Properties Process Engineering Boiling Point Critical Parameters

Evidence-Based Application Scenarios for p-Tercyclohexyl Procurement


Development of Fast-Response Active Matrix LCDs (TFT/STN)

The demonstrated 24.7-43.5% reduction in extrapolated viscosity compared to standard tricyclic mesogens [1] makes p-tercyclohexyl-derived compounds the core of choice for formulating liquid crystal mixtures where response time is paramount. Procurement should focus on high-purity p-tercyclohexyl as a key intermediate for synthesizing these advanced materials for smartphone, tablet, and high-refresh-rate monitor panels.

High-Temperature Automotive and Outdoor Display Formulations

With a clearing point exceeding 220°C, which is up to 134% higher than other all-cyclohexane low-viscosity compounds [1], p-tercyclohexyl-based liquid crystals are uniquely suited for displays subjected to direct sunlight or engine-adjacent heat. Procurement is driven by the need for a wide nematic range that ensures reliable performance without phase breakdown.

Precision Synthesis and Crystallization Studies Requiring Isomerically Pure Building Blocks

The unambiguous crystallographic characterization of the p-tercyclohexyl isomer, with its specific monoclinic P2₁/c cell parameters [2], serves as the gold standard for identity verification. Researchers and process chemists should procure material accompanied by XRD or equivalent polymorphic analysis, as the ortho-isomer (CAS 2456-43-1) has a fundamentally different crystal structure and melting point (~ -3°C [3]), which would derail a planned synthesis.

Chemical Process Design and Scale-Up Requiring Reliable Thermodynamic Data

Chemical engineers designing separation, purification, or reaction processes for p-tercyclohexyl should rely on the NIST/TRC critically evaluated boiling point, critical parameters, and phase boundary data [4]. This curated dataset provides a significantly lower-risk basis for distillation column design and safety relief system sizing compared to using unverified estimates for this heavy hydrocarbon.

Technical Documentation Hub

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